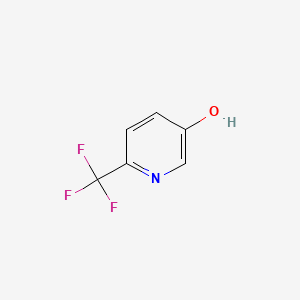

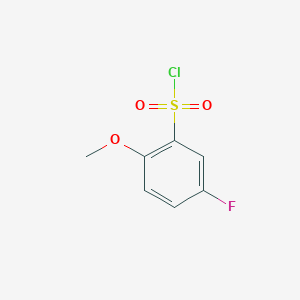

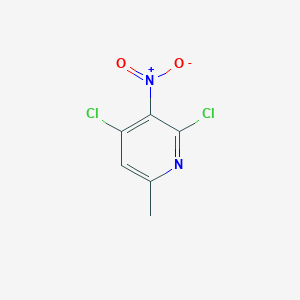

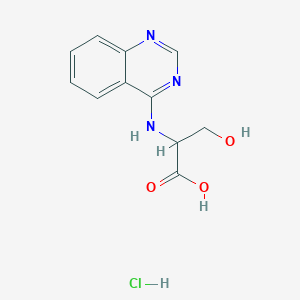

![molecular formula C12H8F3NOS B1304216 4-メチル-2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-5-カルバルデヒド CAS No. 438577-61-8](/img/structure/B1304216.png)

4-メチル-2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-5-カルバルデヒド

概要

説明

Synthesis Analysis

The synthesis of heterocyclic compounds containing the trifluoromethyl group has been a subject of interest due to their potential applications. In the context of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde, similar compounds have been synthesized using various reagents and methods. For instance, novel pyrazole-4-carbaldehydes with a trifluoromethylphenyl moiety were synthesized using the Vilsmeier-Haack reagent, demonstrating the versatility of this reagent in introducing aldehyde functionality to heterocyclic compounds . Additionally, the synthesis of bis-trifluoromethyl thiazoline and thiazole derivatives from a trifluoromethyl ketone precursor was reported, highlighting the use of anti-Michael addition and condensation reactions with thioamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined, revealing the coplanarity of the aldehydic fragment with the pyrazole ring and specific intermolecular interactions . Similarly, the crystal structure of an imidazo[2,1-b][1,3,4]thiadiazole derivative was described, with the structure being stabilized by intermolecular interactions . These findings suggest that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde may also exhibit specific molecular conformations and intermolecular interactions that could be characterized by similar methods.

Chemical Reactions Analysis

The reactivity of carbaldehyde-containing heterocycles can lead to various chemical transformations. For instance, thiadiazole carbaldehydes can be converted into tetraazapentalenes through a series of reactions involving bromination, treatment with sodium azide, and decomposition . This indicates that the aldehyde group in such compounds can participate in further chemical reactions, potentially leading to the synthesis of novel heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes are influenced by their molecular structure. The presence of electron-withdrawing trifluoromethyl groups can affect the compound's spectroscopic properties and reactivity. For example, the infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole carbaldehyde derivative were investigated, revealing insights into the molecule's stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . Additionally, the antimicrobial activities of thiazolidinone derivatives synthesized from a methylthiazole carbaldehyde were evaluated, showing moderate to good activity, which suggests that the compound may also possess biological activity .

科学的研究の応用

医薬品開発における役割

トリフルオロメチル基は、この化合物に含まれており、多くのFDA承認薬によく見られる特徴です . 化合物にフッ素またはフッ素含有官能基を導入すると、医薬品の成長に大きな影響を与える可能性があります . したがって、この化合物は、新規医薬品の開発に役立つ可能性があります。

ヒドラゾンの合成

この化合物は、新規ヒドラゾン類の合成に使用されています . ヒドラゾン類は、その潜在的な抗菌作用および抗酸化作用について研究されている有機化合物のクラスです .

抗菌作用

この化合物を使用して合成されたヒドラゾン類は、その抗菌作用について試験されています . これらのヒドラゾン類は、いくつかの種類の細菌に対して中等度から良好な増殖阻害活性を示しました .

抗酸化作用

この化合物を使用して合成されたヒドラゾンのいくつかは、良好な抗酸化作用を示しました . 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を防ぎ、または遅らせることができる物質です .

中枢炎症の調節

この化合物は、中枢炎症の調節に重要な役割を果たす可能性があります . これは、中枢神経系の炎症に関連する疾患の治療における潜在的な用途を示唆しています .

脳炎症過程のコントロール

この化合物は、脳炎症過程を制御するためにも使用できます . これは、脳の炎症に関連する神経変性疾患の治療に特に有用な可能性があります .

Safety and Hazards

作用機序

Mode of Action

Similar compounds have been found to act as agonists for peroxisome proliferator-activated receptors . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to play a role in the regulation of central inflammation and control of brain inflammation process . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might influence similar pathways and their downstream effects.

Result of Action

Related compounds have been found to have significant effects on inflammation processes . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might have similar effects.

特性

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULJSSOBHAIERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382343 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438577-61-8 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。